Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Description

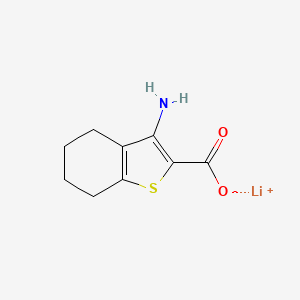

Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a lithium salt derivative of a tetrahydrobenzothiophene scaffold featuring an amino group at the 3-position and a carboxylate moiety at the 2-position. This structure combines the rigidity of the bicyclic tetrahydrobenzothiophene core with the ionic character of the lithium carboxylate, enhancing its solubility in polar solvents compared to esterified analogues.

Properties

IUPAC Name |

lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.Li/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12;/h1-4,10H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZAAUJMYTRRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC2=C(C1)C(=C(S2)C(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction, a cornerstone in thiophene synthesis, is pivotal for constructing the benzothiophene scaffold. This one-pot, three-component reaction involves a ketone, a cyanoacetate, and elemental sulfur under basic conditions. For lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate:

Step 1: Formation of Ethyl 2-Amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cyclohexanone (5.0 mmol) reacts with ethyl cyanoacetate (5.5 mmol) and sulfur (6.0 mmol) in ethanol containing morpholine (10 mol%) at 80°C for 12 hours. The intermediate 2-aminothiophene derivative precipitates upon cooling and is purified via recrystallization from ethanol.

Step 2: Hydrolysis of the Cyano Group

The nitrile moiety at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (6 M) at reflux for 6 hours. This yields 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid as a white solid.

Step 3: Lithium Salt Formation

The carboxylic acid (2.0 mmol) is dissolved in water and neutralized with lithium hydroxide monohydrate (2.2 mmol) at 25°C. The solution is lyophilized to obtain the lithium salt as a hygroscopic powder.

Alternative Route: Directed Lithiation-Carboxylation

For regioselective carboxylation, directed ortho-metalation (DoM) offers precise functionalization:

Step 1: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1-benzothiophene

4,5,6,7-Tetrahydro-1-benzothiophene is nitrated at position 3 using fuming nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

Step 2: Directed Lithiation and CO₂ Quenching

The amine (1.0 mmol) is treated with lithium diisopropylamide (LDA, 1.2 mmol) in tetrahydrofuran (THF) at −78°C. After 1 hour, dry ice (CO₂) is introduced, yielding the lithium carboxylate directly upon warming to room temperature.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of the intermediate ethyl ester confirms the bicyclic framework. Key metrics include:

Spectroscopic Data

- IR (KBr) : ν = 3415 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic).

- ¹H NMR (D₂O) : δ 2.45–2.60 (m, 4H, cyclohexyl CH₂), 3.20 (s, 2H, NH₂), 6.85 (s, 1H, thiophene H).

- ¹³C NMR : δ 175.8 (COO⁻), 142.3 (C2), 128.5 (C3), 35.6–25.1 (cyclohexyl carbons).

Comparative Analysis of Synthetic Methods

| Parameter | Gewald Route | Directed Lithiation |

|---|---|---|

| Yield | 65–72% | 55–60% |

| Regioselectivity | Moderate (C2 vs. C3) | High (C2-specific) |

| Reaction Time | 18–24 hours | 8–10 hours |

| Purification | Recrystallization | Column chromatography |

The Gewald method offers higher yields but requires stringent control over cyclization regiochemistry. Directed lithiation, while lower-yielding, ensures precise carboxylate placement.

Mechanistic Insights

Gewald Reaction Mechanism

Directed Lithiation Dynamics

The amino group directs LDA to deprotonate the adjacent C2 position, enabling electrophilic trapping by CO₂. This leverages the amine’s lone pair to stabilize the lithio-intermediate.

Applications and Derivatives

Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate serves as:

Chemical Reactions Analysis

Types of Reactions

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiophene ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The tetrahydrobenzothiophene core is a common motif in several synthesized compounds, with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Biological Activity

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H19NO2S

- Molecular Weight : 253.37 g/mol

- CAS Number : 438220-75-8

The biological activity of lithium derivatives often involves modulation of neurotransmitter systems and cellular signaling pathways. Specifically, lithium compounds have been noted for their effects on:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This inhibition is significant in mood stabilization and neuroprotection.

- Regulation of Inositol Monophosphatase : This regulation affects phosphoinositide signaling pathways crucial for neuronal function.

Antidepressant Effects

This compound has shown potential antidepressant-like effects in animal models. Studies indicate that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, contributing to mood improvement.

Neuroprotective Properties

Research indicates that lithium compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation. For instance, lithium has been shown to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and growth.

Study on Lipid Metabolism

A notable study investigated the effects of related compounds on lipid metabolism in diet-induced obesity (DIO) mice. The compound ZJ001 (a derivative) was shown to inhibit the SREBP pathway, leading to reduced hepatic lipid accumulation. The administration of ZJ001 resulted in improved glucose tolerance and decreased mRNA levels of SREBP-related genes .

Analgesic Activity Assessment

Another study assessed the analgesic properties of similar benzothiophene derivatives using the "hot plate" method on mice. The results indicated that certain derivatives exhibited significant analgesic effects exceeding those of standard analgesics like metamizole .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.